molecular formula C11H8Cl2N2O2 B14536340 2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide CAS No. 62004-10-8

2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide

Cat. No.: B14536340
CAS No.: 62004-10-8
M. Wt: 271.10 g/mol
InChI Key: MGVFBEARPHEVSD-UHFFFAOYSA-N
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Description

2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide is a chemical compound with the molecular formula C11H8Cl2N2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a hydroxybutenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide typically involves the reaction of 2,5-dichloroaniline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and reduced nitriles.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2,5-dichlorophenyl)acetamide
  • 2-Cyano-N-(2,5-dichlorophenyl)-2-(4-methylcyclohexylidene)acetamide

Uniqueness

2-Cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

62004-10-8

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

2-cyano-N-(2,5-dichlorophenyl)-3-hydroxybut-2-enamide

InChI

InChI=1S/C11H8Cl2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)

InChI Key

MGVFBEARPHEVSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Cl)Cl)O

Origin of Product

United States

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